molecular formula C18H23NO6S2 B13447206 Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate)

Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate)

Cat. No.: B13447206
M. Wt: 413.5 g/mol
InChI Key: ARBSEIVQJXIUNT-DAUWQXBBSA-N
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Description

Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include an acetylamino group, a phenylmethylene group, and a carbonodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes acetylation to introduce the acetylamino group. The phenylmethylene group is then introduced through a benzylation reaction. Finally, the carbonodithioate group is added via a reaction with carbon disulfide and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) undergoes various chemical reactions, including:

    Oxidation: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonodithioate group can be reduced to form thiol derivatives.

    Substitution: The phenylmethylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phenylmethylene derivatives.

Scientific Research Applications

Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenylmethylene group can participate in hydrophobic interactions. The carbonodithioate group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(Acetylamino)-2-hydroxybenzoate: Similar in having an acetylamino group but differs in the rest of the structure.

    Methyl 2-(Acetylamino)-2-deoxy-alpha-D-glucopyranoside: Lacks the phenylmethylene and carbonodithioate groups.

Uniqueness

Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups makes it a versatile compound in various scientific fields.

Properties

Molecular Formula

C18H23NO6S2

Molecular Weight

413.5 g/mol

IUPAC Name

O-[(2R,4aR,7R,8S,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methylsulfanylmethanethioate

InChI

InChI=1S/C18H23NO6S2/c1-10(20)19-13-15(25-18(26)27-3)14-12(23-17(13)21-2)9-22-16(24-14)11-7-5-4-6-8-11/h4-8,12-17H,9H2,1-3H3,(H,19,20)/t12-,13-,14-,15+,16-,17?/m1/s1

InChI Key

ARBSEIVQJXIUNT-DAUWQXBBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)OC1OC)OC(=S)SC

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)OC(=S)SC

Origin of Product

United States

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